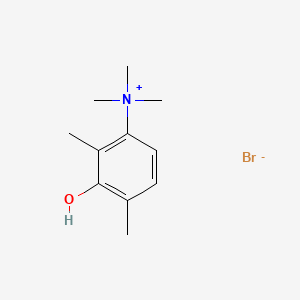
(2,4-Dimethyl-3-hydroxyphenyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is a quaternary ammonium compound It is characterized by the presence of a trimethylazanium group attached to a phenyl ring substituted with hydroxyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 3-hydroxy-2,4-dimethylaniline with trimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to handle the reagents and products efficiently. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of 3-hydroxy-2,4-dimethylbenzaldehyde or 3-hydroxy-2,4-dimethylacetophenone.
Reduction: Formation of 3-hydroxy-2,4-dimethylaniline.
Substitution: Formation of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium chloride or iodide.
Applications De Recherche Scientifique
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where the compound can target and destroy bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium chloride
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium iodide
- (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium sulfate
Uniqueness
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its chloride and iodide analogs, the bromide variant may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63977-53-7 |
|---|---|
Formule moléculaire |
C11H18BrNO |
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
(3-hydroxy-2,4-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-8-6-7-10(12(3,4)5)9(2)11(8)13;/h6-7H,1-5H3;1H |
Clé InChI |
NSAJZVJLTGQRGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+](C)(C)C)C)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


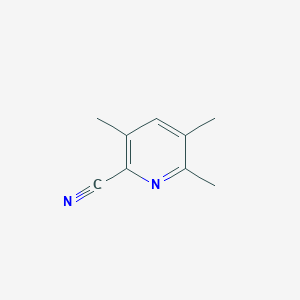
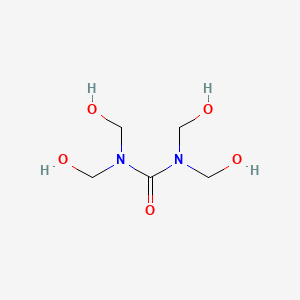
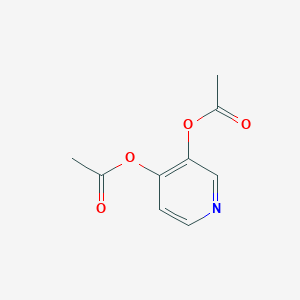
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
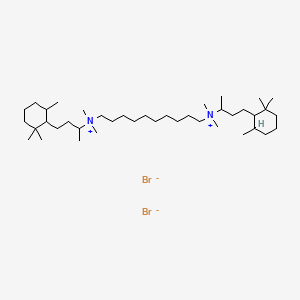
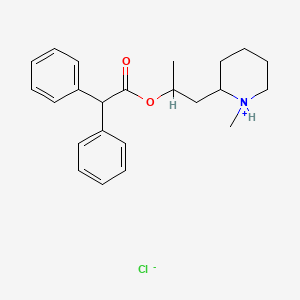
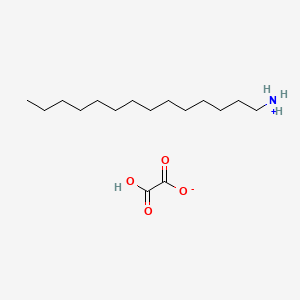
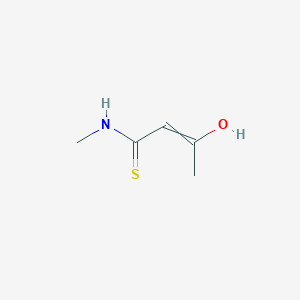
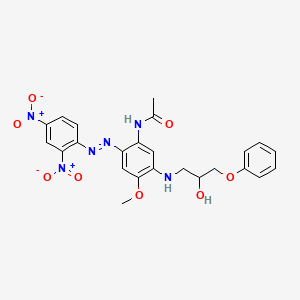
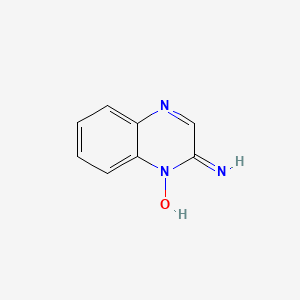
![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
acetic acid](/img/structure/B13781548.png)

